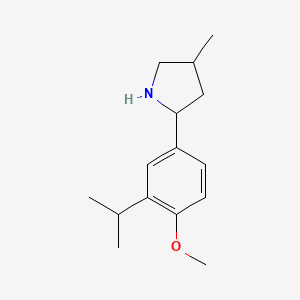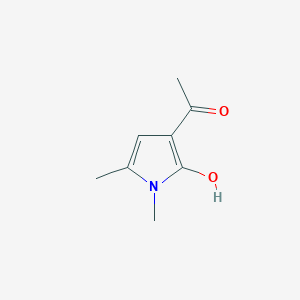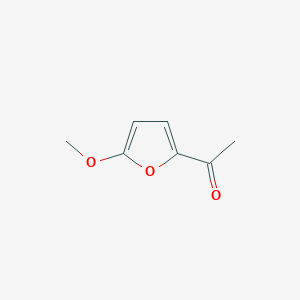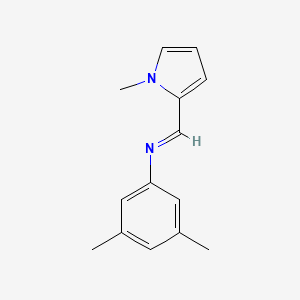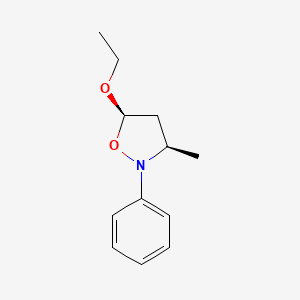
(3R,5R)-5-Ethoxy-3-methyl-2-phenylisoxazolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R,5R)-5-Ethoxy-3-methyl-2-phenylisoxazolidine is a chiral compound belonging to the class of isoxazolidines. Isoxazolidines are five-membered heterocyclic compounds containing an oxygen and a nitrogen atom in the ring. The specific stereochemistry of this compound, indicated by the (3R,5R) configuration, plays a crucial role in its chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5R)-5-Ethoxy-3-methyl-2-phenylisoxazolidine typically involves the cycloaddition reaction between an alkene and a nitrone. One common method is the 1,3-dipolar cycloaddition of a nitrone with an ethoxy-substituted alkene under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene at room temperature or slightly elevated temperatures. The stereochemistry of the product is influenced by the choice of nitrone and alkene, as well as the reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of chiral catalysts or chiral auxiliaries to ensure the desired stereochemistry. High-pressure liquid chromatography (HPLC) can be employed to separate and purify the enantiomers. The scalability of the synthesis process is crucial for industrial applications, and optimization of reaction conditions is necessary to achieve high yields and purity.
化学反応の分析
Types of Reactions
(3R,5R)-5-Ethoxy-3-methyl-2-phenylisoxazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the isoxazolidine ring into other functional groups, such as amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy or phenyl groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
科学的研究の応用
(3R,5R)-5-Ethoxy-3-methyl-2-phenylisoxazolidine has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules and natural products.
Biology: The compound’s stereochemistry makes it a valuable tool in studying enzyme-substrate interactions and chiral recognition processes.
Industry: The compound can be used in the production of fine chemicals and as a precursor for other valuable compounds.
作用機序
The mechanism of action of (3R,5R)-5-Ethoxy-3-methyl-2-phenylisoxazolidine involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to bind selectively to certain enzymes or receptors, influencing their activity. The exact pathways and targets depend on the specific application and context in which the compound is used. For example, in medicinal chemistry, it may interact with enzymes involved in metabolic pathways, leading to therapeutic effects.
類似化合物との比較
Similar Compounds
(3R,5R)-3,5-Dimethylheptane: Another chiral compound with a different functional group arrangement.
(3R,5R)-5-amino-3-methyl-D-proline: A chiral aminopyrrolidine with distinct biological activities.
Uniqueness
(3R,5R)-5-Ethoxy-3-methyl-2-phenylisoxazolidine is unique due to its specific stereochemistry and the presence of both ethoxy and phenyl groups. This combination of features imparts distinct chemical properties and biological activities, making it valuable in various research and industrial applications.
特性
分子式 |
C12H17NO2 |
|---|---|
分子量 |
207.27 g/mol |
IUPAC名 |
(3R,5R)-5-ethoxy-3-methyl-2-phenyl-1,2-oxazolidine |
InChI |
InChI=1S/C12H17NO2/c1-3-14-12-9-10(2)13(15-12)11-7-5-4-6-8-11/h4-8,10,12H,3,9H2,1-2H3/t10-,12-/m1/s1 |
InChIキー |
YCHVGXLZQJRZPJ-ZYHUDNBSSA-N |
異性体SMILES |
CCO[C@H]1C[C@H](N(O1)C2=CC=CC=C2)C |
正規SMILES |
CCOC1CC(N(O1)C2=CC=CC=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![12-hydroxy-3-oxo-N-[(3S)-2-oxooxolan-3-yl]dodecanamide](/img/structure/B12889860.png)

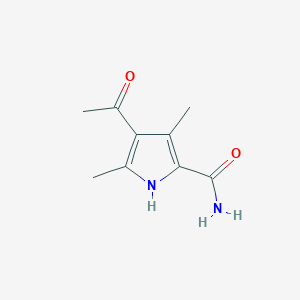
![4-Cyanobenzo[d]oxazole-2-carbonyl chloride](/img/structure/B12889867.png)

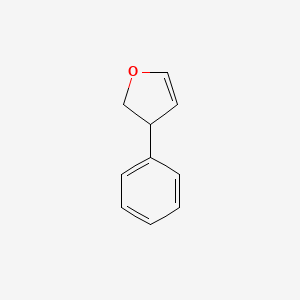
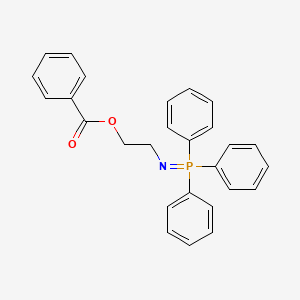
![7-Methylpyrrolo[2,1-b]thiazole](/img/structure/B12889898.png)
